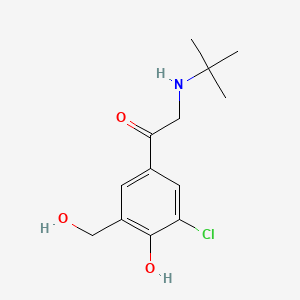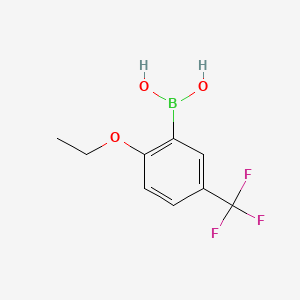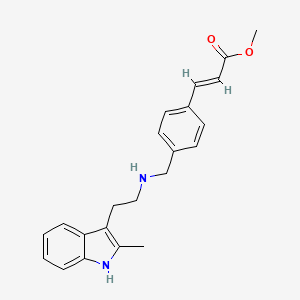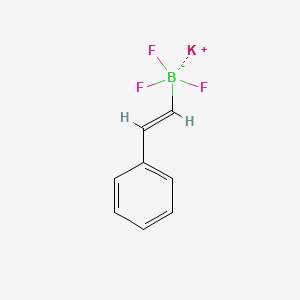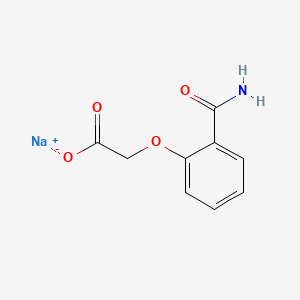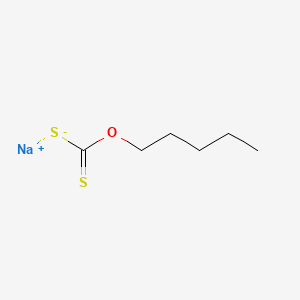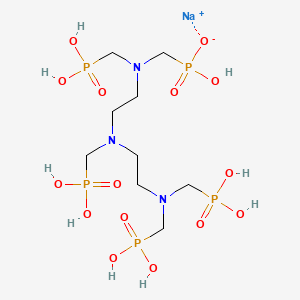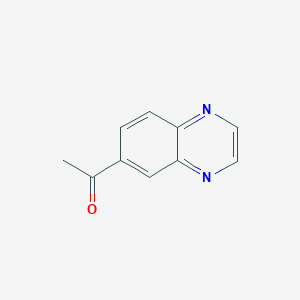
1-(Quinoxalin-6-yl)ethanone
Übersicht
Beschreibung
“1-(Quinoxalin-6-yl)ethanone” is a chemical compound with the molecular formula C10H8N2O. It has a molecular weight of 172.19 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “1-(Quinoxalin-6-yl)ethanone” is 1S/C10H8N2O/c1-7(13)8-2-3-9-10(6-8)12-5-4-11-9/h2-6H,1H3 . This indicates the presence of a quinoxaline ring attached to an ethanone group.Physical And Chemical Properties Analysis
“1-(Quinoxalin-6-yl)ethanone” is a solid at room temperature . It has a molecular weight of 172.183 . The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 318.9±22.0 °C at 760 mmHg . The melting point is reported to be between 106-108°C .Wissenschaftliche Forschungsanwendungen
Catalytic Behavior Towards Ethylene Reactivity
The synthesis of N-(1-(6-(quinoxalin-2-yl)pyridine-2-yl)ethylidene)benzenamines, derived from 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, has been explored for their catalytic activities towards ethylene oligomerization and polymerization when coordinated with iron(II) and cobalt(II) dichloride. These complexes demonstrated good catalytic activities, especially the iron complexes, which showed significant activity at elevated ethylene pressures (Sun et al., 2007).
Potential Anticancer Agent
A new derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, exhibited high antiproliferative activity through mechanisms such as DNA intercalation, topoisomerase II inhibition, and inducing cell cycle arrest in G(2)/M phase, suggesting its potential as an anticancer agent (Via et al., 2008).
Corrosion Inhibition
Quinoxalin-6-yl derivatives have been investigated as corrosion inhibitors for mild steel in hydrochloric acid. These studies found that certain derivatives significantly increase corrosion inhibition efficiency with concentration, suggesting the potential for these compounds to act as protective agents against metal corrosion (Olasunkanmi et al., 2015).
Synthesis of Heterocyclic Compounds
Research on the synthesis of various quinoxaline derivatives has shown the efficiency of using 1-(phenylquinoxalin-2-yl)ethanone and 1-(3-methylquinoxalin-2-yl)ethanone as precursors for generating novel compounds. These studies highlight the advantages of ultrasonic irradiation methods over conventional heating, such as reduced reaction times and improved yield percentages (Abdula et al., 2018).
Antimicrobial Activity
The synthesis and characterization of substituted 1,2,3-triazoles from quinoxalin-2(1H)-one derivatives demonstrated notable antimicrobial activities. These findings suggest the utility of these compounds in the development of new antimicrobial agents (Holla et al., 2005).
Safety And Hazards
The compound is associated with certain hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
1-quinoxalin-6-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-7(13)8-2-3-9-10(6-8)12-5-4-11-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJNWCSVQXNMFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=NC=CN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627142 | |
| Record name | 1-(Quinoxalin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Quinoxalin-6-yl)ethanone | |
CAS RN |
83570-42-7 | |
| Record name | 1-(Quinoxalin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

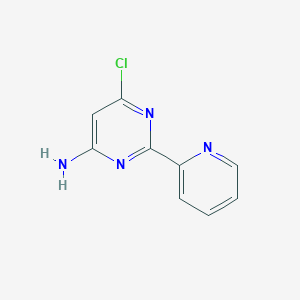
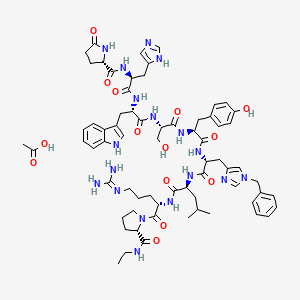
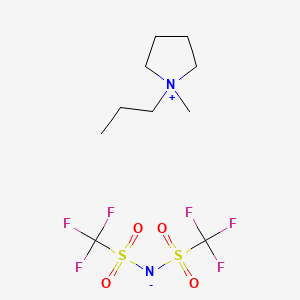
![(R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate](/img/structure/B1592959.png)
![(2S,3S,4R,5S,6R)-2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-6-(methylthio)tetrahydropyran-3,4,5-triyl Triacetate](/img/structure/B1592960.png)
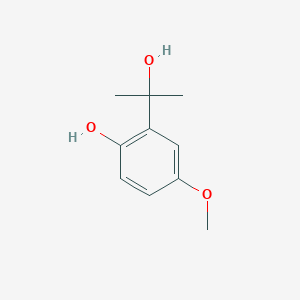
![4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592963.png)
